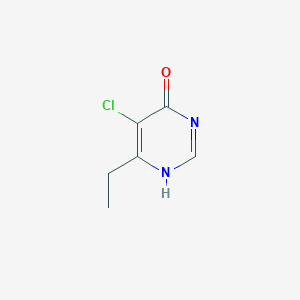

5-Chloro-6-ethylpyrimidin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWRFSKLBACLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452475 | |

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130129-58-7 | |

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-ethylpyrimidin-4-ol: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Chloro-6-ethylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis, and physicochemical properties, with a special focus on its tautomeric nature. The guide further explores the biological significance of pyrimidine derivatives, particularly their role as kinase inhibitors in cancer therapy. Detailed experimental protocols for synthesis and in vitro biological evaluation are provided, alongside quantitative data on the activity of related compounds. Visual diagrams of a key signaling pathway and experimental workflows are included to facilitate a deeper understanding of the compound's context and application.

Chemical Identity and Tautomerism

The compound with the formula C₆H₇ClN₂O is commonly referred to as this compound. However, due to keto-enol tautomerism, it predominantly exists in its more stable keto form, 5-Chloro-6-ethylpyrimidin-4(1H)-one or 5-Chloro-6-ethylpyrimidin-4(3H)-one . This phenomenon is characteristic of hydroxypyrimidines, where the proton can reside on a ring nitrogen atom, leading to a pyrimidinone structure. For the remainder of this guide, we will primarily refer to the compound by its more stable pyrimidinone name.

Tautomeric Forms of this compound:

Technical Whitepaper: 5-Chloro-6-ethylpyrimidin-4-ol and its Analogs in Chemical and Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available technical information for 5-Chloro-6-ethylpyrimidin-4-ol, including its chemical identity and a review of synthetic methodologies and biological activities pertinent to the broader class of 5-chloro-6-alkylpyrimidin-4-ol derivatives.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The 5-chloro-6-alkylpyrimidin-4-ol series, in particular, represents a class of heterocyclic compounds with significant potential for further functionalization in drug discovery programs. This whitepaper details the known information for this compound and its close analog, 5-Chloro-6-methylpyrimidin-4-ol, and provides generalized experimental protocols for the synthesis of related pyrimidine derivatives.

Compound Identification

A crucial first step in the research and development of any chemical entity is its unambiguous identification. The Chemical Abstracts Service (CAS) number provides a unique identifier for chemical substances.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 130129-58-7[1][2] | C₆H₇ClN₂O | 158.59 g/mol |

| 5-Chloro-6-methylpyrimidin-4-ol | 7752-72-9[3][4] | C₅H₅ClN₂O | 144.56 g/mol [5] |

While a CAS number exists for this compound, detailed public-domain scientific literature regarding its synthesis, properties, and biological activity is limited. Consequently, this guide will also draw upon data from the more frequently cited methyl analog, 5-Chloro-6-methylpyrimidin-4-ol, to provide a more complete technical context.

Synthetic Approaches for 5-Chloro-6-alkylpyrimidin-4-ols

The synthesis of pyrimidin-4-ol derivatives can be achieved through various cyclization strategies. A general and adaptable workflow for the synthesis of such compounds is presented below.

Caption: General synthetic workflow for 5-chloro-6-alkylpyrimidin-4-ols.

Experimental Protocol: Synthesis of a 6-Alkyl-5-halopyrimidin-4-ol Derivative (Adapted from a similar synthesis)

This protocol is based on the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol and can be considered a representative method for this class of compounds.

Materials:

-

Methyl 2-halo-3-oxovalerate

-

Formamide

-

Ammonia gas

-

Sodium methoxide in methanol

-

Hydrochloric acid

-

Ethyl acetate

Procedure:

-

A solution of methyl 2-halo-3-oxovalerate in formamide is placed in a reaction vessel.

-

Ammonia gas is passed through the solution with cooling, ensuring the temperature does not exceed 50 °C, until the solution is saturated.

-

Residual ammonia is removed by purging with nitrogen gas and applying a vacuum.

-

Sodium methoxide in methanol is added to the reaction mixture.

-

An additional volume of formamide is added, and the mixture is heated at 50 °C for 3 hours.

-

Volatile components are removed under vacuum.

-

The residue is taken up in water, and the pH is adjusted to 6 with hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The organic extracts are combined, dried, and concentrated to yield the crude product.

-

The crude product is purified by recrystallization, for example, from cold acetone.

Note: This is a generalized procedure, and specific reaction conditions, stoichiometry, and purification methods may need to be optimized for the synthesis of this compound.

Biological and Medicinal Chemistry Context

Pyrimidine derivatives are of significant interest in drug discovery due to their wide range of biological activities. They are known to act as:

The specific biological activities of this compound are not extensively documented in publicly available literature. However, the pyrimidine scaffold is a well-established pharmacophore. The chloro- and alkyl-substituents at the 5- and 6-positions, respectively, provide vectors for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

A general workflow for the initial stages of a drug discovery project involving a pyrimidine scaffold is illustrated below.

Caption: Drug discovery workflow for pyrimidine-based compounds.

Conclusion

This compound is a chemical entity with a confirmed CAS number, indicating its synthesis and characterization have been documented. However, a deep dive into its specific properties and applications is hampered by the limited availability of public research data. By examining the closely related 5-chloro-6-methylpyrimidin-4-ol and general synthetic methodologies for this class of compounds, researchers can infer potential synthetic routes and biological applications. The pyrimidine core remains a highly privileged scaffold in medicinal chemistry, and derivatives such as this compound represent valuable starting points for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its potential.

References

- 1. This compound - CAS:130129-58-7 - 阿镁生物 [amaybio.com]

- 2. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 3. molecularinfo.com [molecularinfo.com]

- 4. 5-CHLORO-6-METHYLPYRIMIDIN-4(1H)-ONE | 7752-72-9 [chemicalbook.com]

- 5. 5-CHLORO-6-METHYLPYRIMIDIN-4-OL [chemicalbook.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpbs.com [ijpbs.com]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 5-Chloro-6-ethylpyrimidin-4-OL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Data Summary

A critical aspect of characterizing any chemical compound is understanding its solubility in various solvents. This information is fundamental for a range of applications, from reaction chemistry to formulation development. At present, specific quantitative solubility data for 5-Chloro-6-ethylpyrimidin-4-OL has not been identified in published scientific literature.

To facilitate a standardized approach to determining and reporting the solubility of this compound, the following table structure is recommended for presenting empirically determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively and qualitatively assess the solubility of this compound.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve.

-

Calculate the solubility in g/L or mol/L.

Qualitative Solubility Assessment

This method provides a rapid, preliminary assessment of a compound's solubility in various solvents.[2][3][4]

Objective: To qualitatively classify the solubility of this compound as soluble, partially soluble, or insoluble in different solvents.

Materials:

-

This compound (solid)

-

A range of solvents (polar and non-polar)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, add another portion of the solvent and repeat the process until a significant amount has been added (e.g., up to 1 mL).

-

Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental Workflow for Solubility Determination.

This guide provides a robust framework for researchers to systematically determine and report the solubility of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is valuable to the broader scientific community.

References

In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-chloro-6-methylpyrimidin-4-ol. Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted properties and established experimental methodologies for analogous pyrimidine derivatives. This guide is intended to be a valuable resource for professionals engaged in the research and development of pyrimidine-based compounds.

Core Physical Properties

The physical characteristics of 5-chloro-6-methylpyrimidin-4-ol are foundational to its handling, formulation, and behavior in biological systems. While a complete experimental profile is not available, the following data has been compiled from various sources.

Quantitative Physical Data

A summary of the available quantitative data for 5-chloro-6-methylpyrimidin-4-ol is presented in Table 1. It is important to note that apart from the melting point, other values are largely predicted or extrapolated from related structures.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₅ClN₂O | - |

| Molecular Weight | 144.56 g/mol | - |

| Melting Point | 181-184 °C | Experimental |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Table 1: Summary of Quantitative Physical Data for 5-chloro-6-methylpyrimidin-4-ol

Tautomerism in 5-Chloro-6-methylpyrimidin-4-ol

A critical aspect of the chemistry of 4-hydroxypyrimidines is their existence in tautomeric forms. 5-chloro-6-methylpyrimidin-4-ol is expected to exist in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(1H)-one) forms. The predominance of one tautomer over the other is influenced by factors such as the solvent, pH, and temperature. In many pyrimidine systems, the keto tautomer is the more stable form.

Caption: Tautomeric equilibrium between the enol and keto forms of 5-chloro-6-methylpyrimidin-4-ol.

Experimental Protocols

Detailed experimental protocols for the characterization of 5-chloro-6-methylpyrimidin-4-ol are not widely published. However, standard methodologies for determining the physical properties of pyrimidine derivatives can be applied.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be powdered)

Procedure:

-

Ensure the sample of 5-chloro-6-methylpyrimidin-4-ol is dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 170 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in different experimental and formulation contexts.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Spatula

-

Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Hexane

Procedure:

-

Add approximately 10 mg of 5-chloro-6-methylpyrimidin-4-ol to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered soluble at that concentration.

-

If the solid has not fully dissolved, the mixture can be gently heated to assess for any change in solubility with temperature.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Instrumentation and Reagents:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of 5-chloro-6-methylpyrimidin-4-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Process the ¹³C spectrum similarly to the ¹H spectrum.

Caption: General workflow for NMR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pyrimidines.

Instrumentation and Reagents:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvents (e.g., Ethanol, Methanol, Water)

Procedure:

-

Prepare a stock solution of 5-chloro-6-methylpyrimidin-4-ol of a known concentration in a suitable spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the UV-Vis spectrum of each dilution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.

Biological Context and Signaling Pathways

While specific biological activities for 5-chloro-6-methylpyrimidin-4-ol are not well-documented in the public domain, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas. Pyrimidine derivatives are known to act as kinase inhibitors, antimicrobial agents, and anticancer drugs. The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways.

Given the structural features of 5-chloro-6-methylpyrimidin-4-ol, it could potentially interact with various kinases. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: A conceptual diagram illustrating the potential mechanism of kinase inhibition by a pyrimidine-based compound.

Conclusion

This technical guide has summarized the available physical property data for 5-chloro-6-methylpyrimidin-4-ol and provided standardized experimental protocols for its further characterization. While there is a lack of extensive experimental data and documented biological activity for this specific molecule, its structural similarity to other biologically active pyrimidines suggests potential for further investigation in drug discovery and development. The methodologies and conceptual frameworks presented here offer a solid foundation for researchers to build upon in their exploration of this and related compounds.

An In-depth Technical Guide to Tautomerism in Substituted Pyrimidin-4-ol Compounds

For Researchers, Scientists, and Drug Development Professionals

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] For heterocyclic compounds like substituted pyrimidin-4-ols, understanding the predominant tautomeric form is critical as it significantly influences a molecule's physicochemical properties, biological activity, and interaction with target macromolecules.[1] This guide provides a comprehensive overview of the tautomeric equilibria in substituted pyrimidin-4-ol systems, detailing the influential factors, quantitative analysis, and experimental methodologies.

The Tautomeric Equilibrium: Lactam vs. Lactim Forms

Substituted pyrimidin-4-ol compounds primarily exist in a tautomeric equilibrium between the lactam (keto or pyrimidinone) and lactim (enol or hydroxypyrimidine) forms.[1] The equilibrium involves the migration of a proton between the nitrogen atom at position 1 or 3 and the exocyclic oxygen atom at position 4. This results in two potential lactam forms (1H- and 3H-pyrimidinone) and one lactim form (4-hydroxypyrimidine).

The relative stability and, therefore, the predominant tautomeric form, is dictated by a delicate balance of several factors, including the electronic nature of substituents, solvent polarity, pH, and temperature.[2][3]

Factors Influencing Tautomeric Equilibrium

2.1. Substituent Effects:

The electronic properties of substituents on the pyrimidine ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups tend to favor the lactam form, while electron-donating groups can shift the equilibrium towards the lactim form. This is due to the substituents' influence on the acidity of the N-H and O-H protons and the overall electron distribution within the aromatic system.

2.2. Solvent Effects:

The polarity of the solvent plays a crucial role in determining the tautomeric preference.[2]

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and DMSO, tend to stabilize the more polar lactam (keto) form through intermolecular hydrogen bonds.[2] In aqueous solutions, the pyrimidinone form is often predominant.[2]

-

Non-polar Solvents: In non-polar solvents, the less polar lactim (enol) form can be more favored.[2]

2.3. pH:

The pH of the solution can influence the ionization state of the pyrimidin-4-ol, which in turn affects the tautomeric equilibrium. The pKa values of the compound are crucial in determining which species (cationic, neutral, or anionic) predominates at a given pH, and each of these species will have its own set of tautomeric possibilities.[4]

Quantitative Analysis of Tautomeric Ratios

The precise determination of the ratio of tautomers under different conditions is essential for understanding the behavior of a substituted pyrimidin-4-ol. Spectroscopic and computational methods are the primary tools for this quantitative analysis.

While specific quantitative data for a wide range of substituted pyrimidin-4-ols is dispersed throughout the literature, the following table summarizes the general trends and provides illustrative examples. It is important to note that the exact ratios are highly dependent on the specific compound and experimental conditions.

| Compound/Substituent | Solvent | Predominant Tautomer(s) | Method of Determination | Reference |

| 4-Hydroxypyrimidine | Aqueous Solution | Lactam forms (1H- and 3H- in approx. equal amounts) | Ionization Constants, UV Spectroscopy | [5] |

| 4-Hydroxypyrimidine | Gas Phase | Lactim (4-hydroxypyrimidine) more stable than 4-pyridone | Ab initio calculations | [6] |

| 2-Amino-5,6-dimethylpyrimidin-4-one | Aqueous Solution | 1H-keto and 3H-keto tautomers observed in solid state | X-ray Crystallography, IR Spectroscopy | [7] |

| Ureidopyrimidinone (UPy) derivatives | Solution & Solid State | 4[1H]-pyrimidinone (keto) form stabilized | ¹H NMR, Single-Crystal X-ray Diffraction | [8] |

| 5-Fluorouracil | Aqueous Solution | Diketo form is almost exclusively present | Computational Studies | [9] |

Experimental Protocols for Tautomerism Studies

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[10]

-

Objective: To determine the ratio of tautomers in different solvents.

-

Methodology:

-

Sample Preparation: Prepare NMR samples of the substituted pyrimidin-4-ol (typically 5-10 mg) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).[2]

-

Data Acquisition: Acquire ¹H NMR spectra for each sample under standardized conditions (e.g., constant temperature).[2]

-

Data Analysis:

-

Identify the distinct sets of signals corresponding to each tautomer.

-

Integrate the signals of non-exchangeable protons that are unique to each tautomer.

-

Calculate the ratio of the tautomers from the integral values.[1]

-

-

4.2. Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is used to study tautomeric equilibria by observing changes in absorption spectra as a function of solvent or pH.[1] The different electronic configurations of the lactam and lactim forms result in different absorption maxima (λmax).[1]

-

Objective: To observe the shift in tautomeric equilibrium with solvent polarity.

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., dioxane).[1]

-

Solvent Series Preparation: Create a series of solutions with varying solvent polarities by mixing the stock solution with different amounts of a polar solvent (e.g., water).[1]

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution.[1]

-

Data Analysis: Analyze the shifts in λmax or the appearance of new absorption bands, which correlate to changes in the tautomeric equilibrium. The equilibrium constant (K_T) can be calculated from the absorbance data.[1]

-

4.3. Computational Chemistry:

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models).[4][11]

-

Objective: To calculate the relative energies of the different tautomers.

-

Methodology:

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the Gibbs free energy for each tautomer using an appropriate level of theory (e.g., B3LYP/6-311++G(d,p)) and basis set.[3][11] Solvent effects can be included using models like the SM8 model.[4]

-

Data Analysis: The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable. The relative populations of the tautomers at a given temperature can be estimated using the Boltzmann distribution.[3]

-

Visualizing Tautomerism and Experimental Workflows

Caption: Tautomeric equilibrium in substituted pyrimidin-4-ol systems.

Caption: Workflow for the analysis of pyrimidin-4-ol tautomerism.

Significance in Drug Development

The tautomeric state of a pyrimidin-4-ol derivative is of paramount importance in medicinal chemistry. Different tautomers exhibit distinct:

-

Receptor Binding: The arrangement of hydrogen bond donors and acceptors changes between tautomers, which can dramatically alter the binding affinity and selectivity for a biological target.[1]

-

Physicochemical Properties: Tautomers can have different solubilities, lipophilicities, and pKa values, all of which affect the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

-

Metabolic Stability: The reactivity and metabolic fate of a molecule can be dependent on its tautomeric form.

Therefore, a thorough understanding and characterization of the tautomeric landscape of substituted pyrimidin-4-ols are essential for the rational design and optimization of novel therapeutics. The ability to control or predict the predominant tautomer allows for more accurate structure-activity relationship (SAR) studies and the development of drug candidates with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Chloropyrimidines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their importance lies in the reactivity of the chlorine substituent, which can be readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups onto the pyrimidine core. This guide provides an in-depth review of the core synthetic methodologies for preparing chloropyrimidines, complete with detailed experimental protocols, quantitative data for comparison, and logical pathway visualizations to aid in synthetic strategy and development.

Core Synthetic Strategies

The synthesis of chloropyrimidines can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The most prevalent methods include the direct chlorination of pyrimidinones and their derivatives, the Sandmeyer reaction of aminopyrimidines, and multi-step syntheses involving ring formation followed by chlorination.

Chlorination of Hydroxypyrimidines and Tautomers

The most common and well-established method for synthesizing chloropyrimidines is the direct chlorination of their corresponding hydroxy (or oxo/keto tautomers such as uracils, barbituric acid, and pyrimidones) precursors. The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃), often in the presence of a base.

This reaction proceeds through the conversion of the hydroxyl group into a better leaving group by phosphorylation, followed by nucleophilic substitution by a chloride ion. The use of a tertiary amine base, such as pyridine, N,N-dimethylaniline, or N,N-diisopropylethylamine, is often employed to neutralize the generated HCl and to catalyze the reaction.

Protocol 1.1: Synthesis of 2,4-Dichloropyrimidine from Uracil using POCl₃ and Pyridine (Solvent-Free)

This protocol is adapted from a large-scale, environmentally conscious method.[1]

-

Materials: 2,4-Dihydroxypyrimidine (Uracil), Phosphorus oxychloride (POCl₃), Pyridine.

-

Procedure:

-

To a 150 mL Teflon-lined stainless steel reactor, add 2,4-dihydroxypyrimidine (0.3 moles).

-

In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).[1]

-

Securely seal the reactor and heat to 160°C for 2 hours.[1]

-

After cooling completely to room temperature, cautiously open the reactor in a well-ventilated fume hood.

-

Slowly pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. This quenching process is highly exothermic.

-

Neutralize the mixture to a pH of 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.[2]

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine.

-

The product can be further purified by distillation or recrystallization.

-

Protocol 1.2: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

Materials: Barbituric acid, Phosphorus oxychloride (POCl₃), N-methyl-2-pyrrolidone (NMP), Phosphorus trichloride (PCl₃), Chlorine (Cl₂).

-

Procedure:

-

In a four-necked flask, place 500 ml (5.5 mol) of phosphorus oxychloride and add 128.1 g (1 mol) of barbituric acid while stirring.

-

Add 2.5 ml (0.026 mol) of N-methyl-2-pyrrolidone (NMP).

-

Stir the reaction mixture for 7 hours at 80°C.

-

Add 262 ml (3 mol) of phosphorus trichloride.

-

Subsequently, add 213.0 g (3 mol) of chlorine over a period of 4 hours.[3]

-

After the addition is complete, heat the mixture under reflux until HCl evolution ceases.

-

The 2,4,6-trichloropyrimidine is then isolated by distillation under vacuum.

-

| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Uracil | 2,4-Dichloropyrimidine | POCl₃, Pyridine | 160 | 2 | >80[4] |

| Uracil | 2,4-Dichloropyrimidine | POCl₃, Triethylamine HCl, PCl₅ | 110-120 | 2 | 91.7[5] |

| 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, N,N-dimethylcyclohexylamine, PCl₅ | 95-100 | 3 | Not specified |

| Barbituric Acid | 2,4,6-Trichloropyrimidine | POCl₃, Dimethylaniline | Reflux | Not specified | 85 |

| Barbituric Acid | 2,4,6-Trichloropyrimidine | POCl₃, PCl₃, Cl₂, NMP | 80 then reflux | 7 then 4 | 92.4[3] |

Sandmeyer Reaction of Aminopyrimidines

The Sandmeyer reaction provides a valuable route to chloropyrimidines from their amino-substituted counterparts. This two-step process involves the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding chloropyrimidine.

Protocol 2.1: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [6]

-

Materials: 2-Aminopyrimidine, Concentrated hydrochloric acid, Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Ether, Anhydrous sodium sulfate, Isopentane.

-

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place 500 mL of concentrated hydrochloric acid and cool to 0°C.

-

Portionwise, add 142 g (1.5 moles) of 2-aminopyrimidine with stirring until a homogeneous solution is obtained.

-

Cool the solution to -15°C.

-

Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water.

-

Add the sodium nitrite solution dropwise to the 2-aminopyrimidine solution over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.

-

Stir the solution for an additional hour, allowing the temperature to rise to -5°C.

-

Carefully neutralize the mixture to approximately pH 7 with a 30% solution of sodium hydroxide, ensuring the temperature does not exceed 0°C.

-

Collect the solid that forms (a mixture of 2-chloropyrimidine and sodium chloride) by filtration.

-

Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.

-

Extract the cold aqueous filtrate with four 75-mL portions of ether.

-

Combine all ether extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by evaporation and recrystallize the residue from isopentane to give white crystals of 2-chloropyrimidine.

-

| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminopyrimidine | 2-Chloropyrimidine | HCl, NaNO₂, NaOH | -15 to 0 | ~2 | 26-27[6] |

Synthesis via Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, typically a chloroiminium salt formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is primarily known as a formylating agent for electron-rich aromatic and heteroaromatic compounds.[2] However, in the context of hydroxypyrimidine chemistry, the Vilsmeier-Haack reagent can facilitate chlorination. The reaction likely proceeds through the formation of a reactive intermediate upon reaction of the pyrimidinone with the Vilsmeier reagent, which is then susceptible to chloride attack. It is important to note that formylation of the pyrimidine ring can be a competing reaction.

While a direct, one-pot conversion of a hydroxypyrimidine to a chloropyrimidine solely using a pre-formed Vilsmeier reagent is not the most common method, the use of DMF in conjunction with POCl₃ for chlorination effectively involves the in-situ formation of the Vilsmeier reagent, which then participates in the chlorination process.

Synthesis from Malononitrile

The synthesis of chloropyrimidines can also be achieved by first constructing the pyrimidine ring from acyclic precursors, followed by a chlorination step. One common approach involves the condensation of malononitrile with urea or a urea derivative. This typically forms an aminopyrimidine or a dihydroxypyrimidine, which can then be converted to the corresponding chloropyrimidine using the methods described above (e.g., Sandmeyer reaction or chlorination with POCl₃).

Protocol 4.1: Two-Step Synthesis of 4,6-Dichloropyrimidine from Diethyl Malonate and Formamide

This method first constructs the dihydroxypyrimidine ring, which is then chlorinated.

-

Materials: Formamide, Absolute ethanol, Sodium ethoxide, Diethyl malonate, Hydrochloric acid, Dichloroethane, Thionyl chloride, Chlorination catalyst.

-

Procedure:

-

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

-

Feed formamide, absolute ethanol, and sodium ethoxide into a reaction vessel.

-

Stir and heat the mixture.

-

Dropwise, add diethyl malonate and then reflux.

-

Recover the ethanol by distillation.

-

Add hydrochloric acid solution until the pH of the reaction mixture is between 2 and 6.

-

Cool the mixture, and collect the precipitated 4,6-dihydroxypyrimidine by centrifugation, followed by drying.

-

-

Step 2: Synthesis of 4,6-Dichloropyrimidine

-

In a new reaction vessel, add the 4,6-dihydroxypyrimidine, dichloroethane, and a chlorination catalyst.

-

Stir and slowly heat the mixture to reflux.

-

Dropwise, add thionyl chloride and maintain the temperature.

-

After the reaction is complete, cool the mixture and recover the dichloroethane.

-

The crude 4,6-dichloropyrimidine is then purified.[7]

-

-

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships between the key starting materials and the resulting chloropyrimidines via the different synthetic methodologies discussed.

Caption: Major synthetic routes to chloropyrimidines.

Experimental Workflows

The following diagram outlines a general experimental workflow for the synthesis of a chloropyrimidine from a hydroxypyrimidine precursor, which is a widely used industrial and laboratory method.

Caption: General workflow for chloropyrimidine synthesis.

Conclusion

The synthesis of chloropyrimidines is a well-established field with several reliable and scalable methods. The choice of synthetic route largely depends on the availability of starting materials, the desired substitution pattern on the pyrimidine ring, and the scale of the reaction. The chlorination of hydroxypyrimidines with phosphorus oxychloride remains the most versatile and widely used method. The Sandmeyer reaction offers a viable alternative when the corresponding aminopyrimidine is readily accessible. For more complex chloropyrimidines, a convergent approach involving the initial synthesis of the pyrimidine ring followed by chlorination is often employed. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize a wide range of chloropyrimidine derivatives for their specific research and development needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 5-Chloro-6-ethylpyrimidin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-ethylpyrimidin-4-ol is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its strategic placement of a reactive chlorine atom and an ethyl group on the pyrimidine core allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. The pyrimidine moiety is a common feature in a wide range of biologically active compounds, including kinase inhibitors, antiviral agents, and other targeted therapies. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in drug discovery and development.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and immunology. The chloro substituent at the 5-position serves as a key handle for introducing various functionalities through cross-coupling reactions or nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. Derivatives of this compound have been investigated as inhibitors of various kinases, including:

-

MAP4K1 (HPK1) Inhibitors: As detailed in patent WO2022167627A1, derivatives of 5-chloro-6-ethylpyrimidin-4-one have been synthesized and identified as potent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). MAP4K1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.

-

Phosphoinositide 3-kinase (PI3K) and mTOR Inhibitors: The broader class of chloropyrimidine derivatives has been extensively explored for the development of PI3K and mTOR inhibitors, which are key components of a signaling pathway frequently dysregulated in cancer.

-

Other Kinase Targets: The versatility of the this compound scaffold allows for its adaptation to target other kinases, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 9 (CDK9), and Src/Abl, by modifying the substituents at the chloro and other positions.[1][2][3]

Antiviral Agents

5-Halogenated pyrimidine derivatives have been investigated for their antiviral properties. For instance, 5-chloro-substituted 2,4-diaminopyrimidine derivatives have demonstrated pronounced antiretroviral activity.[4] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antiviral drugs.

Data Presentation: Biological Activity of a Representative Derivative

The following table summarizes the biological activity of a representative compound synthesized from a close analog of this compound, as described in patent WO2022167627A1.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| Example 1 (from WO2022167627A1) | MAP4K1 (HPK1) | < 100 | Biochemical Assay |

Experimental Protocols

Protocol 1: Synthesis of a MAP4K1 Inhibitor Precursor from this compound

This protocol describes a multi-step synthesis of a key intermediate for a MAP4K1 inhibitor, adapted from the procedures outlined in patent WO2022167627A1.

Step 1: Chlorination of this compound

-

To a solution of this compound (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-diisopropylethylamine (1.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to 100 °C and stir for 4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dichloro-6-ethylpyrimidine.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a degassed solution of 4,5-dichloro-6-ethylpyrimidine (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 4-aryl-5-chloro-6-ethylpyrimidine.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of the 4-aryl-5-chloro-6-ethylpyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C for 6 hours.

-

Cool the mixture, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield the final intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

-

Prepare a stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radioisotope incorporation).

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

Caption: A generalized experimental workflow for the synthesis and biological evaluation of derivatives of this compound.

Caption: The role of MAP4K1 (HPK1) in T-cell receptor signaling and its inhibition by a derivative of this compound.

References

- 1. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2022167627A1 - Map4k1 inhibitors - Google Patents [patents.google.com]

- 3. WO2020101736A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines. This class of reaction is fundamental in medicinal chemistry and drug development for the synthesis of a diverse array of biologically active compounds. The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization via nucleophilic substitution is a key strategy for modulating pharmacological properties.[1]

The electron-deficient nature of the pyrimidine ring, enhanced by the presence of one or more chloro substituents, facilitates the attack of various nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. This document outlines protocols for reactions with common nucleophiles such as amines, thiols, and alcohols, and discusses factors influencing regioselectivity in di- and tri-substituted chloropyrimidines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for nucleophilic substitution reactions on various chloropyrimidine substrates. These tables are intended to provide a comparative overview of reaction conditions and expected yields.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidines

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Substituted Amine | Triethylamine | - (Solvent-free) | 80–90 | Monitored by TLC | Good to Excellent |

| 2 | Primary/Secondary Amines | DIPEA | Ethanol | 120 (Microwave) | 0.17-0.5 | 72-83[2] |

| 3 | Thiol | NaH | DMF | 25-80 | 1-12 | Not specified |

| 4 | Alcohol | NaH | Alcohol/DMF | RT to reflux | 1-24 | Not specified |

Table 2: Amination of 2-Chloropyrimidines [1]

| Entry | Amine | Method | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Substituted Amine | SNAr (Solvent-free) | Triethylamine | None | 80–90 | Monitored by TLC | Good to Excellent[1] |

| 2 | Morpholine | SNAr | KF | Water | 100 | 17 | 84[3] |

| 3 | Piperidine | SNAr | KF | Water | 100 | 17 | 93[3] |

| 4 | Pyrrolidine | SNAr | KF | Water | 100 | 17 | 76[3] |

| 5 | Various Amines | Microwave-Assisted | Triethylamine | Propanol | 120-140 | 0.25-0.5 | Not specified[4] |

| 6 | Aryl and Heteroaryl Amines | Buchwald-Hartwig | NaOt-Bu | Toluene/Dioxane | 80-120 | Monitored by TLC/LC-MS | Not specified[1] |

Table 3: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidine

| Nucleophile | Conditions | Major Product | Reference |

| Primary Alkyl Amine | Et3N, THF, rt | 3:1 mixture (C4:C2 substitution) | [5] |

| N-(acetyl)-phenylenediamine | Not specified | Exclusive C4 substitution | [5] |

| N-phenylpiperazine | Microwave, Ethanol | C4 substitution | [5] |

| N-phenylpiperazine | Microwave, Dioxane | C2 substitution | [5] |

| Thiols | Basic or weakly acidic | C4 substitution | [6] |

| Tertiary Amines (on 5-substituted-2,4-dichloropyrimidines) | Various | C2 substitution | [7][8] |

Note: The regioselectivity of nucleophilic attack on 2,4-dichloropyrimidine is influenced by the nature of the nucleophile, solvent, and other substituents on the pyrimidine ring. Generally, substitution occurs preferentially at the C4 position.[5][6][9] However, specific conditions can be employed to favor substitution at the C2 position.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving nucleophilic substitution on chloropyrimidines.

Protocol 1: General Procedure for Amination of Chloropyrimidines (Conventional Heating)

This protocol is applicable to the reaction of various primary and secondary amines with chloropyrimidines.

Materials:

-

Chloropyrimidine derivative (1.0 equiv)

-

Amine nucleophile (1.1–1.5 equiv)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5–2.0 equiv)

-

Anhydrous solvent (e.g., DMF, DMSO, THF, or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle/oil bath

-

Standard work-up and purification reagents and equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 equiv), the amine nucleophile (1.0-1.2 equiv), and a suitable anhydrous solvent.[10]

-

Add the base (1.5-2.0 equiv) to the reaction mixture.[10]

-

Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.

Protocol 2: Microwave-Assisted Amination of Chloropyrimidines

Microwave-assisted synthesis can significantly reduce reaction times.[1][2]

Materials:

-

Chloropyrimidine derivative (1.0 equiv)

-

Amine nucleophile (1.1 equiv)

-

Base (e.g., DIPEA, 1.1 equiv)

-

Solvent (e.g., Ethanol)

-

Microwave reaction vial

-

Microwave reactor

Procedure:

-

In a microwave reaction vial, combine the chloropyrimidine derivative (1.0 equiv), the amine nucleophile (1.1 equiv), the base (e.g., DIPEA, 1.1 equiv), and the solvent (e.g., ethanol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[1][2]

-

Monitor the reaction progress by TLC.[1]

-

After the reaction is complete, cool the vial to room temperature.[1]

-

Perform an aqueous work-up and purification as described in Protocol 1.

Protocol 3: Reaction of Chloropyrimidines with Thiols

This protocol details the formation of 4-(alkyl/arylthio)pyrimidines.

Materials:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Thiol (1.1 equiv)

-

Base (e.g., NaH, 1.1 equiv)

-

Anhydrous solvent (e.g., DMF, THF)

-

Reaction vessel

-

Standard work-up and purification reagents and equipment

Procedure:

-

Prepare the thiolate by dissolving the thiol (1.1 equiv) in a solution of the base (1.1 equiv) in the chosen solvent at room temperature.

-

Add the 4-chloropyrimidine derivative (1.0 equiv) to the thiolate solution.

-

Stir the reaction mixture at room temperature or heat as required (typically 25–80 °C) for the necessary duration (1–12 h).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography.

Protocol 4: Reaction of Chloropyrimidines with Alcohols

This protocol describes the synthesis of 4-alkoxypyrimidines.

Materials:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Alcohol (1.1 equiv or as solvent)

-

Base (e.g., NaH, 1.1 equiv)

-

Anhydrous solvent (if alcohol is not the solvent)

-

Reaction vessel under an inert atmosphere

-

Standard work-up and purification reagents and equipment

Procedure:

-

Generate the alkoxide in situ by carefully adding the base (1.1 equiv) to the alcohol (which can also serve as the solvent) under an inert atmosphere (e.g., nitrogen or argon). If using a different solvent, dissolve the alcohol (1.1 equiv) in the solvent before adding the base.

-

Add the 4-chloropyrimidine derivative (1.0 equiv) to the alkoxide solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1–24 h).

-

Monitor the reaction's progress.

-

Upon completion, perform an aqueous work-up.

-

Extract the product with a suitable organic solvent, dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.

Visualizations

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The accepted mechanism for this transformation is a two-step addition-elimination process.

Caption: General mechanism of nucleophilic aromatic substitution on chloropyrimidine.

Experimental Workflow: General Protocol

A typical experimental procedure for nucleophilic substitution on chloropyrimidines is outlined below.

Caption: General experimental workflow for nucleophilic substitution.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

Application Notes: 5-Chloro-6-ethylpyrimidin-4-ol as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-6-ethylpyrimidin-4-ol as a key intermediate in the synthesis of biologically active molecules, particularly focusing on its application in the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration into a drug-like scaffold are provided, along with data presentation and visualizations to support its application in drug discovery programs.

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal framework for designing enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrimidine ring is crucial for achieving desired potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block that offers multiple reaction sites for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries. The presence of a chlorine atom at the 5-position and an ethyl group at the 6-position provides a unique substitution pattern that can be exploited to fine-tune the biological activity of the final compounds.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its conversion to a more reactive 4,5-dichloro-6-ethylpyrimidine intermediate. This di-chloro derivative serves as a versatile scaffold for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functionalities at the C4 and C2/C5 positions of the pyrimidine ring. This approach is particularly relevant for the synthesis of kinase inhibitors, where a substituted pyrimidine core often serves as a hinge-binding motif.

A prime example of a relevant therapeutic target is the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in certain types of non-small cell lung cancer (NSCLC).[1] The general structure of many ALK/EGFR inhibitors features a substituted pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes a plausible synthesis of the title compound based on the well-established cyclocondensation reaction to form the pyrimidine ring.

Reaction Scheme:

Materials:

-

Diethyl 2-chloro-3-oxopentanoate

-

Formamidine acetate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), absolute

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at room temperature, add formamidine acetate (1.0 eq).

-

Stir the mixture for 15 minutes to form the free base of formamidine.

-

Add diethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

-

Dissolve the residue in water and acidify to pH 5-6 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound (1).

Protocol 2: Synthesis of 4,5-Dichloro-6-ethylpyrimidine (2)

This protocol details the conversion of the pyrimidin-4-ol to the more reactive 4,5-dichloro intermediate.

Reaction Scheme:

Materials:

-

This compound (1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Suspend this compound (1) (1.0 eq) in dichloromethane.

-

Add N,N-Diisopropylethylamine (1.2 eq) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 4,5-Dichloro-6-ethylpyrimidine (2).

Protocol 3: Synthesis of a Hypothetical Kinase Inhibitor Scaffold (4)

This protocol illustrates the use of the dichloro intermediate in a sequential SNAr reaction to build a core structure relevant to kinase inhibitors.

Reaction Scheme:

Materials:

-

4,5-Dichloro-6-ethylpyrimidine (2)

-

2-(Isopropylsulfonyl)aniline

-

Aniline

-

DIPEA

-

n-Butanol or Dioxane

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for the second SNAr if required.

-

Cesium carbonate (Cs₂CO₃)

Procedure:

Step 1: First SNAr Reaction

-

Dissolve 4,5-Dichloro-6-ethylpyrimidine (2) (1.0 eq) and 2-(isopropylsulfonyl)aniline (1.05 eq) in n-butanol.

-

Add DIPEA (2.0 eq) to the mixture.

-

Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the monosubstituted intermediate (3).

Step 2: Second SNAr Reaction (Buchwald-Hartwig or SNAr)

-

To a solution of intermediate (3) (1.0 eq) and aniline (1.1 eq) in dioxane, add Cs₂CO₃ (2.0 eq).

-

Degas the mixture with argon or nitrogen.

-

Add the palladium catalyst and ligand.

-

Heat the reaction to 100 °C for 8-16 hours.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the final kinase inhibitor scaffold (4).

Data Presentation

The following tables summarize typical quantitative data expected from the described synthetic protocols and the biological activity of a representative final compound.

Table 1: Summary of Synthetic Protocol Data

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound (1) | Diethyl 2-chloro-3-oxopentanoate | Formamidine acetate, NaOEt | Ethanol | Reflux | 4-6 | 60-75 | >95 |

| 2 | 4,5-Dichloro-6-ethylpyrimidine (2) | This compound (1) | POCl₃, DIPEA | DCM | Reflux | 2-4 | 75-85 | >98 |

| 3a | Intermediate (3) | 4,5-Dichloro-6-ethylpyrimidine (2) | 2-(Isopropylsulfonyl)aniline, DIPEA | n-Butanol | 120 | 12-24 | 50-65 | >97 |

| 3b | Kinase Inhibitor Scaffold (4) | Intermediate (3) | Aniline, Pd catalyst, Cs₂CO₃ | Dioxane | 100 | 8-16 | 45-60 | >99 |

Table 2: Biological Activity of a Representative Kinase Inhibitor

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based GI₅₀ (nM) |

| Scaffold (4) Analog | ALK | 5.2 | H3122 (ALK+) | 25 |

| Scaffold (4) Analog | EGFR (L858R/T790M) | 12.8 | H1975 (EGFR mutant) | 88 |

| Crizotinib (Control) | ALK | 3.5 | H3122 (ALK+) | 20 |

| Osimertinib (Control) | EGFR (L858R/T790M) | 1.1 | H1975 (EGFR mutant) | 15 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.

ALK/EGFR Signaling Pathway

Caption: Simplified ALK and EGFR signaling pathways and point of inhibition.

References

Application of Pyrimidine Derivatives in Anticancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in the nucleobases of DNA and RNA, making it a privileged structure in medicinal chemistry.[1][2][3] Its inherent ability to interact with various biological targets has led to the development of a multitude of pyrimidine derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][4] These compounds exert their antineoplastic activity through diverse mechanisms, such as inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5][6] This document provides an overview of the application of pyrimidine derivatives in anticancer research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Featured Pyrimidine Derivatives and their Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the in vitro anticancer activity of several recently developed pyrimidine derivatives.

| Compound ID/Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| RDS 3442 Derivative (2a) | Glioblastoma, Triple-Negative Breast Cancer, Colon Cancer | 5 - 8 (at 48h) | Inhibition of replication, negative regulation of cell cycle progression, induction of apoptosis | [5][7] |

| Pyrido[2,3-d]pyrimidine (2d) | A549 (Non-small cell lung cancer) | < 50 | Cytotoxic effects | [8] |

| Pyrazolo[3,4-d]pyrimidine (4) | HT-29 (Colorectal adenocarcinoma), A549, MCF-7 (Breast carcinoma) | 5.36 - 9.09 | EGFR-TK inhibition | [9] |

| Tetralin-6-yl pyrimidine (3) | HepG2 (Liver cancer), MCF-7 (Breast cancer) | 5.50 (HepG2), 7.29 (MCF-7) | Dual activity against liver and breast cancer | [1] |

| Thiadiazolo thieno[3,2-e]pyrimidine derivative | Lung, Breast, and other cancers | Not specified | Antiproliferative | [1] |

| N-(pyridin-3-yl) pyrimidin-4-amine (17) | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | CDK2 inhibitor, induces cell cycle arrest and apoptosis | [2] |

| Pyrrolo[2,3-d]pyrimidin-4-one derivative (20) | CHP-212 (Neuroblastoma) | Not specified | USP7 inhibitor, induces p53 and p21 accumulation, G1 phase arrest, and apoptosis | [2] |

| R2 Derivative | PanC-1 (Pancreatic Cancer) | 52.68 µg/mL | Cytotoxicity | [10] |

Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrimidine derivative stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by a pyrimidine derivative.

Materials:

-

Cancer cell line

-

6-well plates

-

Pyrimidine derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-FITC negative, PI negative: Live cells

-

Annexin V-FITC positive, PI negative: Early apoptotic cells

-

Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative, PI positive: Necrotic cells

-

Cell Cycle Analysis

This assay determines the effect of a pyrimidine derivative on the progression of the cell cycle.

Materials:

-

Cancer cell line

-

6-well plates

-

Pyrimidine derivative

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the pyrimidine derivative as described in the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow for Anticancer Drug Screening